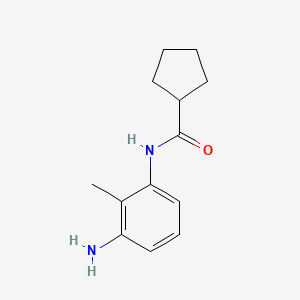

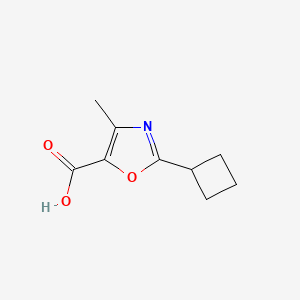

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-fluoro-4-methylphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related triazole-containing compounds is described in the first paper, where a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides was synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This method is a cornerstone in the synthesis of triazole derivatives and could potentially be applied to the synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-fluoro-4-methylphenyl)propanamide.

Molecular Structure Analysis

The molecular structure of triazole-containing compounds is crucial for their biological activity. The first paper indicates that the position of substituents on the benzyl group and the heterocyclic substitutions on the arylamide significantly affect the antiproliferative activity of these compounds . This suggests that the specific structure of this compound would be important in determining its biological activity.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of this compound, they do provide information on the reactivity of similar compounds. Triazole rings are known for their participation in various chemical reactions, including nucleophilic substitution and coordination with metals, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole-containing compounds are influenced by their molecular structure. The first paper suggests that the presence of a triazole ring and specific substituents can lead to significant antiproliferative activity against cancer cell lines . The second paper discusses the binding affinity of fluoren-9-yl ethyl amides to melatonin receptors, indicating that the structure of the amide group can affect receptor binding and pharmacological activity . The third paper describes the characterization of a bio-functional hybrid compound using various spectroscopic methods, which could be similar to the methods used to characterize this compound .

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

- Application : An orally active neurokinin-1 receptor antagonist with relevance in clinical administration for conditions like emesis and depression.

- Study Insights : The compound demonstrated high affinity and effectiveness in pre-clinical tests relevant to these clinical conditions.

- Source : (Harrison et al., 2001).

Antimicrobial Activity

- Application : Potential use in antibacterial and antifungal treatments.

- Study Insights : Some derivatives of this compound exhibited significant antibacterial and antifungal activities.

- Sources :

- (Tumosienė et al., 2012)

- (Helal et al., 2013).

Analgesic Potential

- Application : Possible use as an analgesic agent.

- Study Insights : Derivatives of this compound showed potent analgesic effects in in vivo studies.

- Source : (Zaheer et al., 2021).

Antioxidant and Anticancer Activity

- Application : Use in treating cancer and as an antioxidant.

- Study Insights : Derivatives showed significant antioxidant activity and were more cytotoxic against certain cancer cell lines.

- Source : (Tumosienė et al., 2020).

Synthesis and Characterization

- Application : Exploring the compound's synthesis process and characterization for various applications.

- Study Insights : Studies focused on efficient synthesis methods and characterization using spectroscopic techniques.

- Sources :

- (Manolov et al., 2020)

- (Manolov et al., 2021).

Antimicrobial and Anticonvulsant Evaluation

- Application : Assessment for antimicrobial and anticonvulsant properties.

- Study Insights : Showed moderate antibacterial and antifungal activity, with some compounds exhibiting excellent anticonvulsant activity.

- Source : (Rajasekaran et al., 2006).

Synthesis of Herbicide Carfentrazone-Ethyl

- Application : Synthesis of the herbicide carfentrazone-ethyl using this compound.

- Study Insights : New and improved synthetic methods for the herbicide were developed.

- Source : (Fan et al., 2015).

properties

IUPAC Name |

3-(3-fluoro-4-methylphenyl)-N-[2-(triazol-2-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN4O/c1-11-2-3-12(10-13(11)15)4-5-14(20)16-8-9-19-17-6-7-18-19/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVAHQYDYWCATH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)NCCN2N=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B3008997.png)

![(1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3008999.png)

![ethyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B3009000.png)

![Methyl 3-[(2-furylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate](/img/structure/B3009002.png)

![2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009003.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3009004.png)

![N-(2-azepan-1-ylethyl)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-amine](/img/structure/B3009006.png)

![1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3009014.png)